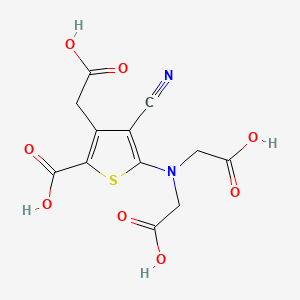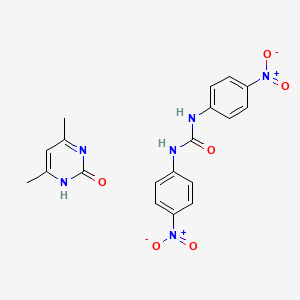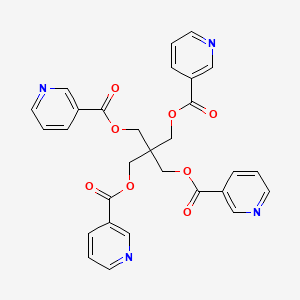
Ácido ranélico
Descripción general
Descripción
El ácido ranélico es un compuesto orgánico conocido por su capacidad de quelatar cationes metálicos. Forma el ion ranelato, que se utiliza en diversas aplicaciones, principalmente en forma de ranelato de estroncio, un fármaco utilizado para tratar la osteoporosis y aumentar la densidad mineral ósea .
Aplicaciones Científicas De Investigación
El ácido ranélico tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como agente quelante para formar complejos metálicos estables.
Biología: Se estudia por sus interacciones con las moléculas biológicas y sus posibles efectos terapéuticos.
Industria: Se utiliza en diversos procesos industriales que requieren quelación y estabilización de metales.
Mecanismo De Acción
El ácido ranélico ejerce sus efectos principalmente a través de su capacidad para quelatar cationes metálicos. En el caso del ranelato de estroncio, el compuesto aumenta la formación ósea por parte de los osteoblastos y reduce la resorción ósea por parte de los osteoclastos. Esta doble acción ayuda a reequilibrar el recambio óseo en favor de la formación ósea, lo que lo hace eficaz en el tratamiento de la osteoporosis .
Análisis Bioquímico
Biochemical Properties
Ranelic acid’s role in biochemical reactions primarily involves its ability to chelate metal cations . This property allows it to form the ranelate ion, which interacts with strontium to form strontium ranelate
Cellular Effects
Strontium ranelate, the strontium salt of Ranelic acid, has been shown to have effects on various types of cells and cellular processes . It is known to both increase deposition of new bone by osteoblasts and reduce the resorption of bone by osteoclasts . This dual action influences cell function and impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of strontium ranelate, the strontium salt of Ranelic acid, is unique in that it both increases deposition of new bone by osteoblasts and reduces the resorption of bone by osteoclasts . This dual action is promoted as a “dual action bone agent” (DABA)
Temporal Effects in Laboratory Settings
Strontium ranelate has been shown to provide protection against new vertebral fractures and nonvertebral fractures for up to 8 years of therapy .
Dosage Effects in Animal Models
Preclinical studies have shown that strontium ranelate can decrease bone resorption and increase bone formation, resulting in an increase in bone mass .
Transport and Distribution
As a chelating agent, it is likely to interact with metal cations, which could influence its localization or accumulation .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El ácido ranélico se puede sintetizar mediante una serie de reacciones químicas que implican la hidrólisis del ácido ranélico tetraéster con soluciones de hidróxido de sodio o hidróxido de potasio . El proceso implica la refinación del ranelato de sodio o ranelato de potasio obtenido para producir el producto final.
Métodos de Producción Industrial
La producción industrial del ácido ranélico suele implicar reacciones de hidrólisis a gran escala bajo condiciones controladas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos adicionales como la cristalización y la purificación para obtener el producto deseado .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido ranélico se somete a diversas reacciones químicas, entre ellas:
Quelación: Forma complejos estables con cationes metálicos.
Sustitución: Puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en las reacciones que implican ácido ranélico incluyen hidróxido de sodio, hidróxido de potasio y diversas sales metálicas. Las reacciones se llevan a cabo normalmente bajo condiciones controladas de pH y temperatura para optimizar el rendimiento y la selectividad .
Principales Productos Formados
Los principales productos formados a partir de reacciones que implican ácido ranélico incluyen ranelatos metálicos, como el ranelato de estroncio, que se utiliza en aplicaciones médicas .
Comparación Con Compuestos Similares
Compuestos Similares
Ranelato de Calcio: Similar en estructura pero utilizado con menos frecuencia debido a diferentes propiedades farmacológicas.
Ranelato de Magnesio:
Ranelato de Zinc: Se estudia por sus posibles efectos terapéuticos en diversas afecciones.
Singularidad
El ácido ranélico es único por su capacidad de formar complejos estables con una amplia gama de cationes metálicos. El ranelato de estroncio, en particular, destaca por su doble acción sobre el metabolismo óseo, lo que lo convierte en un valioso agente terapéutico para la osteoporosis .
Propiedades
IUPAC Name |
5-[bis(carboxymethyl)amino]-3-(carboxymethyl)-4-cyanothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O8S/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSXNILVACEBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(SC(=C1C#N)N(CC(=O)O)CC(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048237 | |
| Record name | Ranelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135459-90-4, 135459-87-9 | |
| Record name | Ranelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135459-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ranelic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135459904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ranelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-cyano-4-carboxymethyl-5-carboxy-2-thienyl)-3-azapentanedioic distrontium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RANELIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9CCS0RIBT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R)-3-[hydroxy-[2-(2H-1,3-thiazol-3-yl)ethoxy]phosphoryl]oxy-2-(1,2-oxazol-3-yloxy)propyl] N-[(E)-heptadec-1-enyl]carbamate](/img/structure/B1678727.png)
![(11S)-11-methyl-10-(3-methylbut-2-enyl)-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione](/img/structure/B1678730.png)
![4-Chloro-8-methyl-7-(3-methyl-but-2-enyl)-6,7,8,9-tetrahydro-2H-2,7,9A-triaza-benzo[CD]azulene-1-thione](/img/structure/B1678732.png)









